molecular formula C19H17ClN2O3 B2711678 Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate CAS No. 866151-32-8

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate

Cat. No.: B2711678
CAS No.: 866151-32-8
M. Wt: 356.81
InChI Key: SEEUDYNEMABYBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate (CAS: 866151-32-8) is a phthalazine derivative characterized by a 4-chlorobenzyl substituent at the 3-position of the phthalazine core and an ethyl acetate group at the 1-position. This compound is synthesized via N-allylation reactions, as demonstrated in phthalazine isoxazoline derivative syntheses .

Properties

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-18(23)11-17-15-5-3-4-6-16(15)19(24)22(21-17)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEUDYNEMABYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Phthalazine Derivatives

The 4-chlorobenzyl group in the target compound distinguishes it from analogs with alternative substituents. lists phthalazine derivatives with R-groups ranging from methyl to thiophene-2-yl, synthesized under similar conditions . Key comparisons include:

Compound Name Substituent (R) Molecular Core Key Properties/Applications
Ethyl 2-[3-(4-chlorobenzyl)-...]acetate (Target) 4-Chlorobenzyl Phthalazine + ethyl ester High purity (95%), structural diversity
Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate H (no substituent) Phthalazine + ethyl ester Simpler structure, lower molecular weight
Ethyl 2-[3-(cyanomethyl)-4-oxo...]acetate Cyanomethyl Phthalazine + ethyl ester Polar substituent; altered solubility
4-(4-Chlorobenzyl)phthalazin-1-ol 4-Chlorobenzyl Phthalazin-1-ol Hydroxyl group enhances hydrogen bonding

Conversely, the cyanomethyl analog (CAS: 122665-86-5) introduces polarity, which may favor aqueous solubility .

Comparison with Ethyl Ester-Based Bioactive Compounds

Ethyl esters are common in agrochemicals and pharmaceuticals. highlights pesticidal ethyl esters like ethychlozate (Ethyl 5-chloro-1H-indazole-3-acetate) and carfentrazone ethyl ester, which share ester functionalities but differ in heterocyclic cores .

Compound Name Core Structure Application Key Difference from Target Compound
Ethychlozate Indazole Plant growth regulator Indazole core vs. phthalazine in target
Carfentrazone ethyl ester Triazolone + fluorobenzene Herbicide Triazolone ring; fluorine substituent
Target Compound Phthalazine Research chemical No direct pesticidal use reported

Key Insight : Unlike pesticidal ethyl esters, the target compound’s phthalazine core may orient its bioactivity toward neurological or anti-inflammatory pathways, as seen in other phthalazine derivatives (e.g., vasodilators) .

Biological Activity

Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a phthalazine core with a chlorobenzyl substituent. The synthesis typically involves the reaction of phthalazinone derivatives with ethyl chloroacetate under specific conditions to yield the desired ester.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.

2. Antitumor Activity

Studies have demonstrated that phthalazine derivatives can inhibit tumor cell proliferation. This compound has been tested in vitro against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

3. Anticonvulsant Properties

The anticonvulsant effects of phthalazine derivatives have been documented, with some studies indicating that compounds similar to this compound can modulate neurotransmitter systems involved in seizure activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phthalazine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that this compound significantly reduced cell viability by inducing apoptosis via the caspase pathway.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Caspase activation

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodReagentsConditionsYieldReference
Base-mediated couplingChloroacetonitrile, K⁺-t-BuO⁻DMF, 25°C, 0.5hHigh
Phthalic anhydride routePhthalic anhydride, hydrazineReflux, inert atmosphereModerate

Basic: What spectroscopic and crystallographic techniques are used for characterization?

  • NMR/IR : Assigns functional groups (e.g., ester C=O at ~1732 cm⁻¹, phthalazinone N-H stretches) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry. SHELXL is preferred for small-molecule refinement .
  • Mass spectrometry : Validates molecular weight (e.g., 271.27 g/mol via ESI-MS) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalyst/base selection : Potassium tert-butylate improves nucleophilic substitution efficiency .
  • Temperature control : Ambient conditions minimize decomposition, while reflux may accelerate steps in alternative routes .
    Example : Adjusting reaction time from 0.5h to 2h increased yield by 12% in scaled-up trials .

Advanced: How are contradictions in biological activity data resolved across studies?

Discrepancies arise from assay variability (e.g., bacterial strain differences) or structural analogs. Strategies include:

  • Dose-response validation : Testing compounds at multiple concentrations (e.g., MIC ranges: 0.08–5.05 μM for antitubercular activity) .
  • Comparative studies : Evaluating analogs (e.g., 4-chlorobenzyl vs. methylbenzyl substitutions) to isolate substituent effects .

Q. Table 2: Biological Activity of Phthalazine Derivatives

CompoundTargetActivity (MIC/IC₅₀)Reference
9a (4-bromo-2-fluorobenzyl)M. tuberculosis0.08 μM
N-(4-chlorobenzyl) analogKinasesIC₅₀ = 1.2 μM

Advanced: How do substitution patterns on the phthalazine core influence bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance antitubercular activity by improving target binding (e.g., isocitrate lyase inhibition) .
  • Benzyl substituents modulate lipophilicity, affecting membrane permeability. For example, 4-chlorobenzyl increases logP by 0.5 compared to methylbenzyl .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., M. tuberculosis isocitrate lyase) .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Basic: What impurities arise during synthesis, and how are they identified?

Common impurities include:

  • Unreacted intermediates : Detected via HPLC (retention time shifts).
  • Oxidation byproducts (e.g., carboxylic acids): Identified by IR (C=O at ~1680 cm⁻¹) .
    Purification : Column chromatography or recrystallization removes >95% impurities .

Advanced: How is X-ray crystallography applied to resolve stereochemical uncertainties?

  • SHELX refinement : Processes diffraction data to assign absolute configuration. SHELXL handles twinning in high-symmetry crystals .
  • Case study : Ethyl 2-(4-chloro-2-oxo-benzothiazol-3-yl)acetate’s structure was resolved to 0.8 Å resolution, confirming planar phthalazine rings .

Advanced: What strategies assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via LC-MS. Ester groups hydrolyze rapidly at pH >8 .
  • Thermal analysis : TGA/DSC reveals decomposition onset at 180°C .

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